Hexanoic acid, 3-methylene-
Description
Contextualization within Fatty Acid Chemistry and its Research Landscape
Fatty acids, carboxylic acids with long aliphatic chains, are fundamental components of lipids and are ubiquitous in nature. They can be saturated, containing no double bonds, or unsaturated, with one or more double bonds. The position of these double bonds and the presence of branching are key structural features that dictate their physical and chemical properties, as well as their biological roles. The study of fatty acids is a vast and active area of research, with implications for nutrition, disease, and materials science.
It is crucial to distinguish between "3-methylenehexanoic acid" and the structurally similar, yet distinct, "3-methylhexanoic acid." The former, the subject of this article, possesses a double bond at the third carbon position (a methylene (B1212753) group, =CH₂), rendering it an unsaturated and branched fatty acid. The latter has a single-bonded methyl group (-CH₃) at the same position. The vast majority of available scientific literature pertains to 3-methylhexanoic acid, a compound with its own set of established properties and applications. ontosight.aihmdb.cachemeo.comprepchem.comnih.govnih.govnist.govmanchesterorganics.comchemsynthesis.commdpi.comnih.govchemspider.com
Significance of Branched and Unsaturated Fatty Acid Structures in Chemical and Biological Research
Branched-chain fatty acids (BCFAs) and unsaturated fatty acids are of significant interest to the scientific community. Branching in the fatty acid chain can influence melting points, solubility, and the fluidity of cell membranes. For instance, BCFAs are important components of the cell membranes of certain bacteria, contributing to their environmental adaptability.
Unsaturated fatty acids are critical for human health and are precursors to a variety of signaling molecules. The presence of a double bond introduces a kink in the hydrocarbon chain, which affects how the molecules pack together and, consequently, their physical state (oils versus fats). The reactivity of the double bond also allows for a variety of chemical transformations, making unsaturated fatty acids valuable starting materials in organic synthesis.
The combination of both a branch and a point of unsaturation, as is the case in the theoretical structure of 3-methylenehexanoic acid, would be expected to impart unique chemical reactivity and physical properties. However, a comprehensive understanding of these is currently hampered by the lack of specific research on this molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylidenehexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXXTXNUKUKYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20523281 | |
| Record name | 3-Methylidenehexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20523281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4380-89-6 | |
| Record name | 3-Methylenehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4380-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylidenehexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20523281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Identity and Molecular Structure
A detailed characterization of Hexanoic acid, 3-methylene- is not available in the public scientific literature. Based on its name, the following properties can be inferred:
| Property | Inferred Value |
| Molecular Formula | C₇H₁₂O₂ |
| IUPAC Name | 3-Methylenehexanoic acid |
| Structure | A six-carbon chain (hexanoic acid) with a carboxylic acid group at one end and a methylene (B1212753) group (=CH₂) at the third carbon atom. |
Synthesis and Manufacturing
Currently, there are no published, readily available, or established methods for the synthesis of Hexanoic acid, 3-methylene- in the scientific literature. While general methods for the synthesis of α,β-unsaturated carboxylic acids and other branched fatty acids are well-documented, specific procedures for this particular compound are not described.
Chemical and Physical Properties
Due to the absence of experimental data, the chemical and physical properties of Hexanoic acid, 3-methylene- have not been characterized.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for Hexanoic acid, 3-methylene- is available in scientific databases.
Research Applications and Findings
There is no available research that specifically investigates the applications or biological activity of Hexanoic acid, 3-methylene-.
Conclusion
Systematic Naming Conventions and Structural Isomerism Pertaining to Hexanoic acid, 3-methylene-
Hexanoic acid, 3-methylene- is an unsaturated carboxylic acid. Its systematic IUPAC name provides a clear description of its molecular structure. The name can be deconstructed as follows:
Hexanoic acid : This base name indicates a carboxylic acid derived from a six-carbon (hexane) backbone. wikipedia.org The "-oic acid" suffix signifies the presence of a carboxyl group (-COOH) at position 1 of the chain.
3-methylene- : This prefix specifies a substituent attached to the third carbon of the hexanoic acid chain. The "methylene" group consists of a carbon atom double-bonded to the parent chain and to two hydrogen atoms (=CH2).
The molecular formula for Hexanoic acid, 3-methylene- is C7H12O2. This formula allows for a variety of structural isomers, which are molecules that have the same molecular formula but different structural arrangements of atoms. Structural isomerism can manifest as chain, position, or functional group isomerism. doubtnut.comdocbrown.info
For C7H12O2, isomers can be broadly categorized. Positional isomers of 3-methylenehexanoic acid would involve the methylene (B1212753) group at different locations on the six-carbon chain, such as 2-methylenehexanoic acid or 4-methylenehexanoic acid. Other structural isomers include those where the double bond is within the carbon chain, such as (E)-hept-2-enoic acid or (Z)-hept-3-enoic acid. Functional group isomers, which have different functional groups altogether, also exist, such as various esters like ethyl pent-2-enoate or methyl 4-methylpent-2-enoate. docbrown.info
Table 1: Selected Structural Isomers of C7H12O2
| Isomer Name | Type of Isomerism (relative to 3-methylenehexanoic acid) | Key Structural Difference |
|---|---|---|
| 2-Methylenehexanoic acid | Positional Isomer | Methylene group is at the C-2 position. |
| 4-Methylenehexanoic acid | Positional Isomer | Methylene group is at the C-4 position. |
| (E)-Hept-2-enoic acid | Structural (Skeletal) Isomer | Seven-carbon chain with a double bond between C-2 and C-3. |
| Cyclohexanecarboxylic acid | Structural (Skeletal) Isomer | A six-membered carbon ring attached to a carboxyl group. |
| Ethyl pent-2-enoate | Functional Group Isomer | An ester, not a carboxylic acid. |
Stereoisomerism and Enantiomeric Purity in Related Branched and Unsaturated Hexanoic Acid Derivatives
While Hexanoic acid, 3-methylene- itself does not possess a chiral center or the necessary substitution for E/Z isomerism, the broader class of branched and unsaturated hexanoic acid derivatives exhibits rich stereochemistry. Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. docbrown.info
A key example is 3-methylhexanoic acid, a saturated and branched derivative. nih.gov The carbon atom at position 3 is bonded to four different groups: a hydrogen atom, a methyl group (-CH3), an ethyl group (-CH2CH3), and a carboxymethyl group (-CH2COOH). This makes the C-3 carbon a chiral center, meaning 3-methylhexanoic acid can exist as a pair of non-superimposable mirror images called enantiomers. nist.govhmdb.ca These enantiomers are designated as (R)-3-methylhexanoic acid and (S)-3-methylhexanoic acid. nih.govchemspider.com
Enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical concept in chemistry, particularly in pharmaceutical and biological contexts, as different enantiomers of a molecule can have vastly different biological activities. ekb.eg Achieving high enantiomeric purity is a primary goal of asymmetric synthesis. tcichemicals.com The enantiomeric purity of a product is influenced by the enantioselectivity of the reaction, the purity of any chiral starting materials or catalysts used, and the potential for the product to racemize (convert into an equal mixture of both enantiomers). nih.gov
The determination of enantiomeric excess is routinely performed using techniques like chiral chromatography or by using a chiral solvating agent in NMR spectroscopy, which causes the signals of the two enantiomers to appear at different chemical shifts. nih.gov For many commercially available chiral compounds used in synthesis, enantiomeric impurities can be present at levels ranging from less than 0.01% to over 10%. nih.gov
Table 2: Stereochemical Features of Related Hexanoic Acid Derivatives
| Compound Name | Molecular Formula | Type of Stereoisomerism | Key Structural Feature |
|---|---|---|---|
| (R)-3-Methylhexanoic acid | C7H14O2 | Enantiomerism (R/S) | Chiral center at C-3. chemspider.com |
| (S)-3-Methylhexanoic acid | C7H14O2 | Enantiomerism (R/S) | Chiral center at C-3. nih.gov |
| (E)-Hex-2-enoic acid | C6H10O2 | Geometric Isomerism (E/Z) | Substituents on opposite sides of the C=C double bond. |
| (Z)-Hex-2-enoic acid | C6H10O2 | Geometric Isomerism (E/Z) | Substituents on the same side of the C=C double bond. |
Total Synthesis Approaches to Hexanoic Acid, 3-Methylene- and Analogues
The synthesis of α,β-unsaturated carboxylic acids and their derivatives, such as hexanoic acid, 3-methylene-, can be achieved through several established organic reactions. Key among these are the Reformatsky and Wittig reactions, which provide reliable routes to the formation of the characteristic carbon-carbon double bond.
Reformatsky Reaction: This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. byjus.compsiberg.com The organozinc reagent, or 'Reformatsky enolate', is formed in situ and adds to the carbonyl compound to yield a β-hydroxy ester, which can then be dehydrated to the α,β-unsaturated ester. tandfonline.comwikipedia.orglibretexts.org For the synthesis of hexanoic acid, 3-methylene-, propanal would be reacted with an ethyl α-bromoester in the presence of activated zinc. The reaction is typically carried out in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com Yields can often be improved by using freshly prepared zinc powder or a copper-zinc couple. byjus.com
Wittig Reaction: The Wittig reaction is a versatile method for creating alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wikipedia.org To synthesize the ester precursor to hexanoic acid, 3-methylene-, an appropriate aldehyde (propanal) would be reacted with a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate. Stabilized ylides generally lead to the formation of the (E)-alkene with high selectivity. wikipedia.org The reaction can be performed under various conditions, including in aqueous media, which offers an environmentally benign approach. tandfonline.comacs.org One-pot procedures where the ylide is generated in situ from triphenylphosphine (B44618) and an α-bromoester in the presence of a base like sodium bicarbonate are also efficient. acs.org
| Reaction | Reactants | Key Reagents & Conditions | Product Type | Reference |
| Reformatsky | Propanal, Ethyl α-bromoacetate | Zinc dust, Diethyl ether or THF | β-Hydroxy ester (precursor) | byjus.compsiberg.com |
| Wittig | Propanal, Ethyl (triphenylphosphoranylidene)acetate | Inert solvent (e.g., THF), or aqueous NaHCO₃ | (E)-α,β-Unsaturated ester | wikipedia.orgacs.org |
The synthesis of hexanoic acid, 3-methylene- and its analogues relies on readily available starting materials. For the Reformatsky reaction , the key precursors are an aldehyde (propanal) and an α-halo ester (e.g., ethyl bromoacetate). The intermediate formed is an organozinc reagent, which exists as a dimer in the solid state when complexed with THF. wikipedia.orglibretexts.org This intermediate then reacts with the aldehyde to form a β-hydroxy ester.
For the Wittig reaction , the precursors are an aldehyde (propanal) and a phosphonium salt, which is typically prepared from the reaction of triphenylphosphine with an alkyl halide (e.g., ethyl bromoacetate). nih.gov Deprotonation of this salt with a strong base yields the nucleophilic ylide intermediate.
A significant class of analogues are the α-methylene-γ-butyrolactones , which are found in many natural products and exhibit important biological activity. nih.govsioc-journal.cn Their synthesis often involves similar strategies. For instance, a Barbier-type allylation, mediated by zinc or indium, can be used to react aldehydes with 3-bromomethyl-5H-furan-2-one in aqueous media to efficiently produce α-methylene-γ-butyrolactones. researchgate.net The synthesis of borylated α-methylene-γ-butyrolactones has also been reported, starting from arylic bromide precursors via an indium-promoted Barbier reaction. nih.gov
Catalytic Transformations Involving Hexanoic Acid and its Derivatives
Catalysis plays a crucial role in both the synthesis and transformation of hexanoic acid and its derivatives, offering pathways to a variety of valuable chemicals. Research in this area spans homogeneous, heterogeneous, and green catalytic approaches.
Homogeneous catalysts are instrumental in achieving high selectivity in the transformations of unsaturated acids and their analogues. Gold catalysts, in particular, have shown utility in the synthesis of related lactone structures. For example, AuCl₃ can catalyze the cycloisomerization of alkynoic acids, leading to the formation of dimeric methylene-lactone derivatives through a proposed homocoupling of organogold intermediates. mdpi.com
In the realm of asymmetric synthesis, chiral organocatalysts have been developed. The heterodimeric association of carboxylic acids with chiral phosphoric acid catalysts has been proposed as a new activation principle. nih.govresearchgate.net This self-assembly enhances the reactivity of the carboxylic acid, enabling reactions like the highly enantioselective opening of aziridines with carboxylic acids as nucleophiles. nih.gov While not directly applied to hexanoic acid, 3-methylene-, these principles demonstrate the potential for developing enantioselective transformations.
Heterogeneous catalysts are vital for industrial-scale processes due to their ease of separation and recyclability. Research on hexanoic acid has focused on its hydrogenation and deoxygenation to produce biofuels and other chemicals.
Hydrogenation: The catalytic hydrogenation of hexanoic acid can yield products like 1-hexanol (B41254) and hexyl hexanoate (B1226103). researchgate.net Various catalysts have been studied for this transformation:
Copper chromite, Nickel, and Platinum catalysts have been investigated, with Ni and Pt showing higher activity for the direct formation of the alcohol. researchgate.net
Rhenium-based catalysts (Re/C) under mild conditions (130 °C, 50 bar H₂) have shown high activity and selectivity towards 1-hexanol. researchgate.net
Palladium on carbon (Pd/C) has proven effective for converting hexanoic acid into hexyl hexanoate, a potential biofuel. At 573 K and 20 bar of H₂, a hexyl hexanoate yield of 69.8% was achieved. magritek.com
Deoxygenation: This process removes oxygen from the carboxylic acid, typically producing alkanes.
Palladium supported on active carbon has been used for the deoxygenation of fatty acids, where the reaction proceeds mainly via decarboxylation. acs.org
Cobalt-based bimetallic catalysts (e.g., Co-Pt/SiO₂) have been studied for the deoxygenation of heptanoic acid (a close analogue) to produce hexene, an α-olefin. The reaction is proposed to proceed via the reduction of the acid to an aldehyde intermediate, followed by decarbonylation. researchgate.netdntb.gov.ua
| Transformation | Catalyst | Substrate | Key Product(s) | Conditions | Yield/Selectivity | Reference |
| Hydrogenation | 10% Pd/C | Hexanoic acid | Hexyl hexanoate | 573 K, 20 bar H₂, 6h | 69.8% yield | magritek.com |
| Hydrogenation | 5% Re/C | Hexanoic acid | 1-Hexanol | 130 °C, 50 bar H₂ | High selectivity | researchgate.net |
| Deoxygenation | Pd/SiO₂ | Octanoic acid | n-Heptane | 260 °C, 1 atm | High activity (decarbonylation) | acs.org |
| Deoxygenation | 5%Co+0.5%Pt/SiO₂ | Heptanoic acid | 1-Hexene | Atmospheric H₂ | High olefin/paraffin ratio | researchgate.net |
The principles of green chemistry are increasingly being applied to the synthesis of fatty acids and their derivatives to create more sustainable chemical processes.
A key area of focus is the use of renewable feedstocks. Hexanoic acid itself can be produced via the fermentation of biomass, providing a bio-based starting material. researchgate.net Furthermore, cellulose-derived platform chemicals can be converted to medium-chain fatty acids through a combination of aldol (B89426) condensation and selective hydrodeoxygenation using a Pd/C catalyst system, which notably preserves the carboxyl group. rsc.org
The development of environmentally benign catalytic systems is another cornerstone of green chemistry. This includes:
Organocatalysis: The use of small organic molecules as catalysts avoids the need for potentially toxic and expensive heavy metals. nih.govresearchgate.net For example, mild organocatalytic α-methylenation of aldehydes has been achieved using catalysts like pyrrolidine/benzoic acid. researchgate.net
Aqueous Reactions: Performing reactions in water instead of volatile organic solvents is a significant green improvement. The Wittig reaction for synthesizing α,β-unsaturated esters has been successfully demonstrated in aqueous sodium bicarbonate or lithium hydroxide (B78521) solutions, often with accelerated reaction rates and high yields. tandfonline.comacs.orgresearchgate.net
Derivatization Strategies for Hexanoic Acid, 3-Methylene- Analogues
The carboxylic acid group of Hexanoic acid, 3-methylene- is readily converted into esters and amides, which can alter the compound's physical properties and biological activity.
Esterification is typically achieved through the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed, often with the addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
Representative Esterification Reactions of Hexanoic acid, 3-methylene-
| Alcohol | Reagent/Catalyst | Product |
|---|---|---|
| Methanol | H₂SO₄ (cat.) | Methyl 3-methylenehexanoate |
| Ethanol (B145695) | TsOH (cat.) | Ethyl 3-methylenehexanoate |
Amidation of Hexanoic acid, 3-methylene- can be accomplished by direct reaction with an amine, though this typically requires high temperatures and may not be suitable for all substrates. More commonly, the carboxylic acid is first activated. This can be done by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the desired amine. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide (B86325) can facilitate the direct formation of amides from the carboxylic acid and an amine under mild conditions.
Common Amidation Strategies for Hexanoic acid, 3-methylene-
| Amine | Coupling Agent/Method | Product |
|---|---|---|
| Ammonia | SOCl₂, then NH₃ | 3-Methylenehexanamide |
| Benzylamine | EDC, HOBt | N-Benzyl-3-methylenehexanamide |
The presence of both a carboxylic acid and a carbon-carbon double bond in Hexanoic acid, 3-methylene- allows for selective reduction and oxidation reactions to generate a range of saturated and functionalized derivatives.
Selective Reduction: The selective reduction of either the double bond or the carboxylic acid is a key strategy for generating diverse analogues.
Reduction of the Double Bond: Catalytic hydrogenation is a common method for the selective reduction of the carbon-carbon double bond. Using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere will typically reduce the double bond to yield 3-methylhexanoic acid, leaving the carboxylic acid group intact.
Reduction of the Carboxylic Acid: The reduction of the carboxylic acid to the corresponding primary alcohol, 3-methylenehexan-1-ol, requires more powerful reducing agents. Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), is highly effective for the selective reduction of carboxylic acids in the presence of other functional groups like alkenes. Lithium aluminum hydride (LiAlH₄) can also be used, but it is less selective and may also reduce the double bond under certain conditions.
Selective Oxidation: The exocyclic double bond of Hexanoic acid, 3-methylene- is susceptible to various oxidation reactions.
Epoxidation: The double bond can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield 3-(oxiran-2-yl)hexanoic acid. The resulting epoxide is a versatile intermediate for further functionalization.
Dihydroxylation: The double bond can be dihydroxylated to form a diol. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). This would produce 3-(1,2-dihydroxyethyl)pentanoic acid. Anti-dihydroxylation can be accomplished via the aforementioned epoxidation followed by acid-catalyzed hydrolysis.
Summary of Selective Redox Reactions
| Reaction Type | Reagent(s) | Major Product |
|---|---|---|
| C=C Reduction | H₂, Pd/C | 3-Methylhexanoic acid |
| COOH Reduction | BH₃·THF | 3-Methylenehexan-1-ol |
| Epoxidation | m-CPBA | 3-(Oxiran-2-yl)hexanoic acid |
The carboxylate group of Hexanoic acid, 3-methylene-, formed by deprotonation of the carboxylic acid, can act as a ligand to coordinate with a wide variety of metal ions. The presence of the double bond introduces an additional potential coordination site, allowing the molecule to act as a bidentate or bridging ligand in more complex organometallic structures.
The coordination chemistry of α,β-unsaturated carboxylates is rich and varied. The carboxylate group can coordinate to a metal center in several ways:
Monodentate: One oxygen atom of the carboxylate coordinates to the metal.
Bidentate Chelating: Both oxygen atoms of the carboxylate coordinate to the same metal center, forming a four-membered ring.
Bidentate Bridging: The two oxygen atoms of the carboxylate bridge two different metal centers.
The double bond can also participate in coordination through π-bonding with transition metals. This interaction is common with metals that have available d-orbitals, such as rhodium, palladium, and platinum. The formation of such complexes can be of interest in catalysis, for example, by influencing the stereochemical outcome of subsequent reactions.
Potential Coordination Modes of 3-Methylenehexanoate Ligand
| Metal Ion (Example) | Potential Coordination Mode | Potential Complex Structure |
|---|---|---|
| Cu(II) | Bidentate Bridging Carboxylate | Dinuclear paddlewheel complex |
| Rh(I) | Bidentate (Carboxylate-O, Olefin-π) | Mononuclear chelate complex |
The synthesis of these metal complexes typically involves the reaction of a metal salt (e.g., acetate, halide, or nitrate) with the sodium or potassium salt of Hexanoic acid, 3-methylene- in an appropriate solvent. The specific structure of the resulting complex depends on the metal ion, its oxidation state, the other ligands present, and the reaction conditions.
Elucidation of Endogenous Biosynthesis Pathways for Related Hexanoic Acids
In various microorganisms, hexanoic acid is synthesized via pathways that are central to the cell's fatty acid metabolism. Understanding these native pathways is crucial for their subsequent engineering to enhance production. Two primary routes for the biosynthesis of medium-chain fatty acids (MCFAs) like hexanoic acid are the fatty acid biosynthesis (FAB) pathway and the reverse β-oxidation (rBOX) pathway. ontosight.ai
The biosynthesis of hexanoic acid from the central metabolite acetyl-CoA involves a series of enzymatic reactions. In the context of the reverse β-oxidation (rBOX) pathway, which is often leveraged for enhanced production, two molecules of acetyl-CoA are first condensed. ontosight.ai This initial product then undergoes sequential reduction, dehydration, and another reduction to form a C4 compound, which is further elongated to a C6 chain. ontosight.ai
In Clostridium kluyveri, a key enzyme in hexanoic acid metabolism is thiolase (ThlA). google.com Comparative genomics has revealed multiple copies of the ThlA gene in some strains, suggesting a sophisticated regulation of fatty acid chain elongation. google.com
In the well-studied yeast Saccharomyces cerevisiae, the native fatty acid synthase (FAS) complex is responsible for producing long-chain fatty acids. ontosight.ai This complex is encoded by the FAS1 and FAS2 genes. ontosight.ai By modifying this native machinery, it can be redirected to produce shorter-chain fatty acids like hexanoic acid. ontosight.ai
A heterologous rBOX pathway, constructed in host organisms like E. coli and S. cerevisiae, typically involves a set of enzymes from various microbial sources. Key genes and their corresponding enzymes in an engineered rBOX pathway are detailed in the table below. researchgate.netrsc.org
| Gene | Enzyme | Function | Organism of Origin |
| atoB | Acetyl-CoA acetyltransferase | Condenses two acetyl-CoA to acetoacetyl-CoA | Escherichia coli |
| bktB | β-ketothiolase | Chain elongation | Cupriavidus necator / Ralstonia eutropha |
| hbd | 3-hydroxybutyryl-CoA dehydrogenase | Reduction of β-keto group | Clostridium acetobutylicum |
| crt | Crotonase / Enoyl-CoA hydratase | Dehydration | Clostridium acetobutylicum |
| ter | Trans-2-enoyl-CoA reductase | Reduction of enoyl-CoA | Treponema denticola |
| tes | Acyl-CoA thioesterase | Hydrolysis of acyl-CoA to free fatty acid | K. marxianus |
This table outlines key genes and enzymes involved in the engineered reverse β-oxidation pathway for hexanoic acid production.
The efficiency of hexanoic acid biosynthesis is heavily dependent on the supply of the primary precursor, acetyl-CoA, and the cellular redox state, particularly the availability of NADH. sci-hub.se In native systems, acetyl-CoA is a central hub in carbon metabolism, and its flux is tightly regulated. For instance, in plants, hexanoic acid can influence primary metabolism by increasing the carbon flux through the pentose (B10789219) phosphate (B84403) pathway. unimi.it
In microbial systems engineered for hexanoic acid production, the availability of acetyl-CoA is often a limiting factor. pnas.org Metabolic flux analysis is a key tool to understand and rebalance (B12800153) the distribution of carbon at the acetyl-CoA node to favor the synthesis of the desired product over competing pathways like ethanol production or biomass formation. pnas.orgfrontiersin.org
Regulatory mechanisms also play a critical role. Feedback inhibition, where the final product inhibits an early enzyme in the pathway, is a common regulatory feature that can limit production. nih.gov For example, acyl-CoA thioesterases can relieve feedback inhibition on the FAS complex, thereby increasing the release of free fatty acids. nih.gov In some engineered strains, the re-assimilation of produced hexanoic acid has been observed, particularly when enzymes with reversible activity, like AtoB, are used. researchgate.netgoogle.com This highlights the importance of understanding and controlling the regulatory dynamics of the introduced pathways.
Engineered Microbial Systems for Hexanoic Acid and Derivative Production
Metabolic engineering has enabled the development of various microbial chassis for the efficient production of hexanoic acid and its derivatives. Both yeast and bacteria have been successfully engineered to serve as cell factories for these compounds.
Yeast, particularly Saccharomyces cerevisiae, is a widely used platform for producing fatty acid-derived chemicals due to its robustness and well-characterized genetics. rsc.org Two main strategies are employed in yeast for hexanoic acid production: modifying the endogenous fatty acid biosynthesis (FAB) pathway or introducing a heterologous reverse β-oxidation (rBOX) pathway. ontosight.aiscispace.com
In S. cerevisiae, engineering the native FAS complex has been shown to result in the production of short and medium-chain fatty acids. nih.gov More commonly, the rBOX pathway is introduced, which has led to significant titers of hexanoic acid. ontosight.ai For instance, an engineered S. cerevisiae strain combining an optimized rBOX pathway with other metabolic modifications achieved hexanoic acid titers of up to 120 mg/L. ontosight.aiscispace.com
Kluyveromyces marxianus, a thermotolerant yeast, has also emerged as a promising host for hexanoic acid production. researchgate.net Its ability to utilize a wide range of substrates is a significant advantage. researchgate.net By integrating a pathway consisting of genes from bacteria and yeast, a recombinant K. marxianus strain was able to produce 154 mg/L of hexanoic acid from galactose. researchgate.netgoogle.com However, challenges such as product re-assimilation were observed, which could be mitigated by replacing certain enzymes in the pathway. researchgate.netgoogle.com
| Host Organism | Key Engineering Strategy | Max Titer (mg/L) | Carbon Source |
| Saccharomyces cerevisiae | Combined FAB and rBOX pathways | 120 | Glucose |
| Kluyveromyces marxianus | Integrated rBOX pathway (AtoB, BktB, Crt, Hbd, Ter) | 154 | Galactose |
This table summarizes the production of hexanoic acid in engineered yeast strains.
Escherichia coli is another workhorse of metabolic engineering and has been successfully engineered to produce hexanoic acid. Similar to yeast, the strategy often involves introducing a heterologous pathway. By expressing genes like bktB from Cupriavidus necator and fine-tuning the expression of the native atoB gene, researchers have significantly improved hexanoic acid production. pnas.orgfrontiersin.org Precise rebalancing of the metabolic flux at the acetyl-CoA node was shown to be critical, leading to an optimized strain with a productivity of 14.7 mg/L/h. pnas.orgfrontiersin.org Some engineered E. coli strains have reached hexanoic acid titers of up to 528 mg/L.
Serratia marcescens is a bacterium known for producing a variety of secondary metabolites. Some strains have been found to produce 2-amino-3-methylhexanoic acid, an amino acid derivative. While not a primary target for hexanoic acid production in the same vein as E. coli, its native metabolic capabilities suggest potential for engineering. For example, engineered Serratia marcescens has been used for the production of other valuable chemicals.
A variety of metabolic engineering strategies are employed to enhance the yield, titer, and productivity of hexanoic acid in microbial hosts. rsc.org These strategies can be broadly categorized as follows:
Enhancing Precursor and Cofactor Supply: Increasing the intracellular pool of acetyl-CoA and balancing the NADH/NAD+ ratio are crucial. sci-hub.se This can be achieved by overexpressing genes in the precursor supply pathway or deleting competing pathways. sci-hub.senih.gov For example, knocking out genes involved in ethanol production can redirect carbon flux towards fatty acid synthesis. rsc.org Engineering the coenzyme A biosynthesis pathway itself can also boost production. ontosight.ai
Pathway Optimization and Balancing: Fine-tuning the expression levels of the genes in the biosynthetic pathway is essential to avoid the accumulation of toxic intermediates and to balance the metabolic flux. pnas.org This can be done using synthetic promoters or by designing synthetic 5'-untranslated regions to modulate gene expression. pnas.orgfrontiersin.org
Eliminating Competing Pathways and Degradation: Deleting genes responsible for byproduct formation or the degradation of the final product can significantly increase yields. For instance, knocking out genes involved in the β-oxidation pathway, such as faa2 in yeast, can prevent the degradation of the produced hexanoic acid. ontosight.airsc.org
Host Strain Engineering: Modifying the host's central metabolism to improve its robustness and tolerance to the produced fatty acids is another important strategy. This can involve deleting genes that incorporate fatty acids into the cell membrane, which can alleviate toxicity.
These strategies, often used in combination, are continuously pushing the boundaries of what is achievable in the microbial production of hexanoic acid and other valuable chemicals.
Isolation and Purification from Natural Sources
Detailed protocols for the isolation and purification of Hexanoic acid, 3-methylene- directly from natural sources have not been extensively published. Although the compound has been listed in the metabolome of certain organisms, specific methods for its extraction and purification from these sources are not described in the available scientific literature. Research on related compounds, such as 2-Amino-3-methylhexanoic acid from fungal sources, involves techniques like chromatography, but direct application of these methods to Hexanoic acid, 3-methylene- has not been reported. mdpi.com
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating 3-methylenehexanoic acid from other components in a sample. The choice between gas and liquid chromatography typically depends on the sample matrix and the volatility and thermal stability of the compound and its derivatives.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds. For carboxylic acids like 3-methylenehexanoic acid, derivatization is often employed to increase volatility and improve chromatographic peak shape.
Research on related compounds, such as the pheromones of the cowpea weevil, Callosobruchus maculatus, has demonstrated the utility of GC-MS in identifying structurally similar unsaturated fatty acids. researchgate.net In such studies, acidic compounds are often converted to their more volatile methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters prior to analysis.
The analytical process involves:
Extraction: Isolating the acidic components from the sample matrix, for instance, through acid-base partitioning. researchgate.net
Derivatization: Esterification to form methyl or silyl (B83357) esters, which are more amenable to GC analysis than the free acid.
GC Separation: Using a capillary column (e.g., a polar Carbowax or non-polar DB-5 column) to separate the components based on their boiling points and polarity. The retention index is a key parameter for identification.
MS Detection: Obtaining the mass spectrum of the eluting compound. The fragmentation pattern provides a fingerprint for structural confirmation. For a methyl ester of 3-methylenehexanoic acid, characteristic fragments would include the molecular ion (M⁺) and ions resulting from cleavage adjacent to the carbonyl group and the double bond.
While specific GC-MS data for 3-methylenehexanoic acid is not widely published, analysis of the closely related 3-methyleneheptanoic acid has been successful in phytochemical and pheromone research. researchgate.netpherobase.com
Liquid chromatography-mass spectrometry (LC-MS) is highly suitable for analyzing less volatile or thermally sensitive compounds like carboxylic acids without the need for derivatization. Reversed-phase chromatography is commonly used for separation.
High-resolution LC-MS (HR-LCMS) has been effectively used to identify amino derivatives of 3-methylenehexanoic acid in complex biological extracts, such as from groundnut roots. arccjournals.com In these studies, an L-2-amino-3-methylenehexanoic acid was identified using an ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer. arccjournals.comresearchgate.net The instrument provides highly accurate mass measurements, enabling the determination of the elemental composition.
Key parameters in an LC-MS method include:
Column: A C18 column is typically used for separating medium-chain fatty acids and their derivatives. arccjournals.com
Mobile Phase: A gradient of an aqueous solvent (often with a formic or acetic acid modifier) and an organic solvent like acetonitrile (B52724) or methanol.
Ionization Source: Electrospray ionization (ESI) is common, typically operated in negative ion mode ([M-H]⁻) for carboxylic acids, which readily lose a proton. rsc.org
Advanced Spectroscopic Methods for Structural Elucidation
¹H NMR: The proton NMR spectrum would show characteristic signals for the different types of protons in the molecule.
Vinyl Protons (=CH₂): Two distinct singlets or narrow multiplets are expected around 4.9-5.1 ppm, corresponding to the two protons of the terminal methylene group. rsc.orgwiley-vch.de
Allylic Protons (-CH₂-C=): A singlet or narrow triplet around 3.0-3.1 ppm for the two protons on the carbon adjacent to both the double bond and the carboxyl group. rsc.orgwiley-vch.de
Alkyl Protons: A series of multiplets between approximately 0.9 and 2.4 ppm for the propyl chain (CH₃CH₂CH₂-). wiley-vch.de
Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically above 10 ppm, which is exchangeable with D₂O. wiley-vch.de
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom.
Carboxyl Carbon (C=O): A signal in the range of 177-179 ppm. wiley-vch.de
Alkene Carbons (C=CH₂): Two signals, one for the quaternary carbon around 140-142 ppm and one for the terminal methylene carbon around 114-116 ppm. rsc.orgwiley-vch.de
Allylic Carbon (-CH₂-COOH): A signal around 41-42 ppm. rsc.orgwiley-vch.de
Alkyl Carbons: Signals corresponding to the propyl group carbons would appear in the upfield region of the spectrum (~14-36 ppm). wiley-vch.de
2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the ¹H-¹H and ¹H-¹³C correlations, respectively, solidifying the structural assignment.
Table 1: Predicted NMR Data for 3-Methylenehexanoic Acid based on Analogues | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Description | | :--- | :--- | :--- | | ¹H | ~4.9-5.1 | 2 s | Methylene (=CH₂) | | ¹H | ~3.0-3.1 | s | Allylic (-CH₂COOH) | | ¹H | ~2.2-2.4 | t | Methylene (-CH₂-C=) | | ¹H | ~1.3-1.6 | m | Methylene (-CH₂-CH₃) | | ¹H | ~0.9 | t | Methyl (-CH₃) | | ¹H | >10 | br s | Carboxylic Acid (-COOH) | | ¹³C | ~178 | s | Carboxyl (C=O) | | ¹³C | ~141 | s | Quaternary Alkene (>C=) | | ¹³C | ~115 | t | Methylene Alkene (=CH₂) | | ¹³C | ~41 | t | Allylic (-CH₂COOH) | | ¹³C | ~35 | t | Methylene (-CH₂-C=) | | ¹³C | ~22 | t | Methylene (-CH₂-CH₃) | | ¹³C | ~14 | q | Methyl (-CH₃) | Data extrapolated from published values for 3-methyleneheptanoic acid and other related structures. rsc.orgwiley-vch.de
Vibrational spectroscopy is used to identify the functional groups within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of 3-methylenehexanoic acid is expected to show strong, characteristic absorption bands. IR data for several related methylene-containing carboxylic acids confirm these assignments. rsc.org
O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
C-H Stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds and just above 3000 cm⁻¹ (e.g., ~3080 cm⁻¹) for the sp² C-H bonds of the methylene group. rsc.org
C=O Stretch: A strong, sharp absorption band around 1700-1715 cm⁻¹ for the carbonyl group of the carboxylic acid. rsc.org
C=C Stretch: An absorption band around 1640-1650 cm⁻¹ for the carbon-carbon double bond of the methylene group. rsc.org
=C-H Bend: An out-of-plane bending vibration near 900 cm⁻¹ is also characteristic of a terminal C=CH₂ group. rsc.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While often weaker, the C=C stretching vibration is typically a strong and sharp band in the Raman spectrum, making it easily identifiable. researchgate.netrenishaw.com The C-H stretching region (2800-3100 cm⁻¹) provides information on the alkyl and vinyl components of the molecule. researchgate.net The so-called "fingerprint region" (below 1500 cm⁻¹) contains a wealth of structural information from various bending and stretching modes. nih.gov
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For 3-methylenehexanoic acid (C₇H₁₂O₂), the expected exact mass can be calculated. Using electrospray ionization in negative mode (ESI-), the instrument would detect the deprotonated molecule [M-H]⁻.
Formula: C₇H₁₂O₂
Exact Mass: 128.08373 Da
Observed Ion [M-H]⁻: C₇H₁₁O₂⁻
Expected m/z: 127.07645
Research on analogous compounds like 3-methyleneheptanoic acid ([C₈H₁₃O₂]⁻) and 5-methyl-3-methylenehexanoic acid ([C₈H₁₃O₂]⁻) has shown observed m/z values of 127.0766 and 141.0923, respectively, which are within a few parts per million (ppm) of their calculated exact masses, demonstrating the power of this technique for formula confirmation. rsc.org
X-ray Crystallography for Solid-State Structure Determination
Crystallization: Growing a high-quality single crystal of Hexanoic acid, 3-methylene-, which can be a challenging step.
Data Collection: Mounting the crystal on a diffractometer and exposing it to a monochromatic X-ray beam, often at cryogenic temperatures to minimize radiation damage. bioscience.fi
Structure Solution and Refinement: Using computational methods to solve the phase problem and refine the atomic positions to best fit the observed diffraction data. nih.gov
For analogous compounds, such as derivatives of other unsaturated carboxylic acids, X-ray diffraction analysis has been crucial in confirming their molecular structures. For instance, the crystal structure of a complex involving a chiral phosphine-carboxy ligand and iridium was determined, revealing key bond lengths and angles that explained its catalytic activity. rsc.org This highlights the potential of X-ray crystallography to provide definitive structural evidence for compounds like Hexanoic acid, 3-methylene-.
Elemental Analysis and Microanalysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be compared to the theoretical values calculated from the molecular formula. This comparison is a crucial step in verifying the identity and purity of a synthesized compound.
For Hexanoic acid, 3-methylene- (C7H12O2), the theoretical elemental composition is:
Carbon (C): 65.60%
Hydrogen (H): 9.44%
Oxygen (O): 24.96%
Experimental determination of these values is typically achieved through combustion analysis. A small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion products, primarily carbon dioxide (CO2) and water (H2O), are collected and weighed. From these masses, the original percentages of carbon and hydrogen in the sample can be calculated. The percentage of oxygen is often determined by difference.
In published research, elemental analysis is routinely reported to confirm the synthesis of new compounds. For example, in the synthesis of a derivative of 2-methylene hexanoic acid, elemental analysis was used to confirm the composition of an intermediate compound, C12H19NO3. google.com The calculated values (C, 63.97%; H, 8.50%; N, 6.22%) were found to be in close agreement with the experimentally found values (C, 64.03%; H, 8.55%; N, 6.42%), thereby validating the structure of the product. google.com Similarly, for another related bromo-derivative, the found elemental composition (C, 47.55%; H, 6.21%; N, 4.62%) matched the calculated values (C, 47.38%; H, 5.96%; N, 4.61%). google.com
Table 1: Theoretical Elemental Composition of Hexanoic acid, 3-methylene- (C7H12O2)
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage by Mass (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 65.60 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 9.44 |
| Oxygen | O | 15.999 | 2 | 31.998 | 24.96 |
| Total | 128.171 | 100.00 |
Kinetic and Spectrophotometric Assay Development
Kinetic and spectrophotometric assays are valuable tools for the quantitative determination of a specific compound in a sample. These methods are often praised for their simplicity, sensitivity, and cost-effectiveness. scielo.org.za
A spectrophotometric assay relies on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed (absorbance) is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law. For a compound like Hexanoic acid, 3-methylene-, which may not have a strong chromophore (a part of the molecule that absorbs light), a derivatizing agent can be used to produce a colored product with a distinct absorbance maximum. scielo.org.za
A kinetic assay measures the rate of a chemical reaction involving the analyte. The reaction rate is typically proportional to the concentration of the analyte. By monitoring the change in absorbance over time, the concentration of the substance can be determined. scielo.org.zarsc.org
While a specific assay for Hexanoic acid, 3-methylene- is not detailed in the provided sources, the development of such an assay would likely follow established principles. For instance, a kinetic spectrophotometric method was developed for the determination of 3-amino methyl hexanoic acid (pregabalin). scielo.org.za This method involved the reaction of pregabalin (B1679071) with ninhydrin, a chromogenic agent, to produce a colored complex. The rate of color formation was measured spectrophotometrically and was found to be proportional to the pregabalin concentration. scielo.org.za The study successfully employed initial-rate, rate-constant, and fixed-time methods for quantification. scielo.org.za
Similarly, research on the inhibition of medium chain acyl-CoA dehydrogenase by 3-methyleneoctanoyl-CoA utilized spectrophotometric analysis to monitor the reaction. sci-hub.se The decrease in absorbance of the enzyme's flavin cofactor at 446 nm over time was used to determine the rate of the reaction. sci-hub.se
The development of a robust assay for Hexanoic acid, 3-methylene- would require:
Selection of a suitable reaction: Identifying a reaction that is specific to the methylene- or carboxylic acid functional group and results in a measurable change (e.g., color, fluorescence).
Optimization of reaction conditions: Investigating parameters such as pH, temperature, reagent concentrations, and reaction time to achieve optimal sensitivity and linearity.
Validation: Assessing the method's accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer profound insights into the electronic structure and reactivity of molecules like hexanoic acid, 3-methylene-. For α,β-unsaturated carboxylic acids, these calculations are crucial for understanding the distribution of electron density, which in turn dictates the molecule's chemical behavior.
The electronic structure of hexanoic acid, 3-methylene- is characterized by the conjugation between the p-orbitals of the double bond (C=C) and the carbonyl group (C=O). This conjugation leads to a delocalization of π-electrons across the O=C-C=C framework. DFT calculations can precisely map the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically located on the C=C double bond, indicating its nucleophilic character, while the LUMO is centered on the carbonyl carbon and the β-carbon, highlighting their electrophilic nature. This electronic arrangement makes the β-carbon susceptible to nucleophilic attack, a characteristic feature of Michael addition reactions. researchgate.netmasterorganicchemistry.com
Reactivity descriptors derived from DFT, such as electrostatic potential maps and Fukui functions, further elucidate the reactive sites. The electrostatic potential map visually represents the charge distribution, with negative potential (red) around the carbonyl oxygen and a more positive potential (blue) near the acidic proton and the β-carbon. This confirms the carbonyl oxygen's role as a hydrogen bond acceptor and the β-carbon as an electrophilic center.
Theoretical calculations on related N-(α,β-Unsaturated acyl)sulfonamides using the B3LYP/6-311+g(d,p) level of theory have been used to determine properties like zero-point vibrational energies, thermal energies, enthalpies, and free energies. dergipark.org.tr Similar computational approaches for hexanoic acid, 3-methylene- would provide valuable data on its thermodynamic stability and reactivity. dergipark.org.trresearchgate.net The rate of reactions like thiol addition to α,β-unsaturated carbonyls can be influenced by substituents, with electron-donating groups generally decreasing the rate. nih.gov
Interactive Data Table: Calculated Electronic Properties of α,β-Unsaturated Carboxylic Acids
Note: The following data is representative for α,β-unsaturated carboxylic acids and is intended to be illustrative for hexanoic acid, 3-methylene-. Actual values would require specific calculations for this molecule.
| Property | Calculated Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons, related to ionization potential and nucleophilicity. |
| LUMO Energy | ~ -1.2 eV | Indicates the energy of the lowest energy empty orbitals, related to electron affinity and electrophilicity. |
| HOMO-LUMO Gap | ~ 5.3 eV | Relates to the electronic excitability and chemical reactivity of the molecule. A smaller gap suggests higher reactivity. |
| Dipole Moment | ~ 2.5 D | Quantifies the overall polarity of the molecule, influencing intermolecular interactions. |
| Partial Charge on β-Carbon | ~ +0.15 e | A positive partial charge confirms the electrophilic nature of this site, making it prone to nucleophilic attack. |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and intermolecular interactions of molecules like hexanoic acid, 3-methylene- in various environments, such as in solution or in a condensed phase. These simulations provide a detailed picture of how individual molecules interact with each other and with solvent molecules over time.
For carboxylic acids, a key intermolecular interaction is hydrogen bonding. MD simulations of short-chain carboxylic acids have shown that they tend to form cyclic dimers in the liquid phase through hydrogen bonds between the carboxyl groups of two molecules. canada.ca In the case of hexanoic acid, 3-methylene-, the presence of the alkyl chain and the methylene group would influence the packing and dynamics of these dimers.
In aqueous solutions, MD simulations can reveal the hydration structure around the molecule. The carboxyl group will form strong hydrogen bonds with water molecules, both as a hydrogen bond donor (from the hydroxyl proton) and as a hydrogen bond acceptor (at the carbonyl oxygen). The hydrophobic alkyl chain, on the other hand, will be surrounded by a structured layer of water molecules, a phenomenon known as hydrophobic hydration. The presence of the C=C double bond introduces a region of higher electron density that can also interact with the partial positive charges of water's hydrogen atoms.
Simulations can also be used to calculate important physical properties such as the radial distribution function (RDF), which describes the probability of finding another molecule at a certain distance from a reference molecule. For hexanoic acid, 3-methylene-, the RDF would likely show a sharp peak at a short distance for the carboxyl-carboxyl interaction, indicative of dimer formation, and broader peaks corresponding to interactions with solvent molecules. canada.ca
Interactive Data Table: Simulated Intermolecular Interaction Parameters for a Carboxylic Acid in Water
Note: This data is illustrative and based on general simulations of carboxylic acids in aqueous solution.
| Interaction Pair | Typical Distance (Å) | Interaction Type | Significance |
| Carboxyl O-H --- Water O | 1.8 - 2.0 | Hydrogen Bond (Donor) | Strong interaction dictating solubility and conformation. |
| Carboxyl C=O --- Water H | 1.9 - 2.1 | Hydrogen Bond (Acceptor) | Contributes significantly to the hydration of the molecule. |
| Alkyl Chain C-H --- Water | 3.5 - 4.5 | Hydrophobic Interaction | Influences the overall solubility and aggregation behavior. |
| C=C π-system --- Water H | 3.0 - 3.5 | π-Hydrogen Interaction | A weaker interaction that contributes to the hydration of the unsaturated part of the molecule. |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools to model reaction pathways and analyze the transition states of reactions involving hexanoic acid, 3-methylene-. A particularly relevant reaction for this α,β-unsaturated carboxylic acid is the Michael addition, which involves the conjugate addition of a nucleophile to the β-carbon. researchgate.netmasterorganicchemistry.com
DFT calculations can be used to map the potential energy surface of the reaction, identifying the minimum energy pathways from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants gives the activation energy barrier, a key determinant of the reaction rate. For the Michael addition to an α,β-unsaturated carboxylic acid, the reaction is often catalyzed by an acid or a base. Computational models can include these catalytic species to provide a more accurate picture of the reaction mechanism. kyoto-u.ac.jpacs.org
For instance, in a base-catalyzed Michael addition, the first step is the deprotonation of the nucleophile. The resulting anion then attacks the electrophilic β-carbon of the hexanoic acid, 3-methylene-, forming a new carbon-nucleophile bond and an enolate intermediate. The final step is the protonation of the enolate to yield the final product. Each of these steps has an associated transition state that can be characterized computationally.
The geometry of the transition state provides valuable information about the reaction mechanism. For example, the bond lengths and angles in the transition state can indicate whether the reaction is concerted or stepwise. Furthermore, vibrational frequency calculations on the transition state structure can confirm that it is a true transition state (having one imaginary frequency) and can be used to calculate the zero-point vibrational energy and thermal corrections to the activation energy.
Interactive Data Table: Calculated Activation Energies for a Model Michael Addition Reaction
Note: The following data is hypothetical for a model Michael addition to an α,β-unsaturated carboxylic acid and serves for illustrative purposes.
| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |
| Nucleophile Deprotonation | 5 - 10 | Formation of the active nucleophile. |
| Nucleophilic Attack on β-Carbon | 15 - 25 | The rate-determining step, formation of the C-Nu bond. |
| Enolate Protonation | 2 - 5 | Rapid final step to form the product. |
Spectroscopic Property Prediction and Validation
Theoretical calculations are instrumental in predicting and validating the spectroscopic properties of molecules like hexanoic acid, 3-methylene-. By simulating spectra and comparing them with experimental data, a more detailed understanding of the molecular structure and its vibrational and electronic properties can be achieved.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For hexanoic acid, 3-methylene-, the calculated IR spectrum would show characteristic peaks for the O-H stretch of the carboxylic acid (typically broad, around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), the C=C stretch (around 1640 cm⁻¹), and various C-H stretching and bending modes. sapub.org Comparing these predicted frequencies with an experimental IR spectrum can help to confirm the structure of the molecule and assign the observed absorption bands to specific vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted using quantum chemical methods, often employing the GIAO (Gauge-Including Atomic Orbital) method. For hexanoic acid, 3-methylene-, the calculations would predict the chemical shifts for the vinyl protons on the double bond, the protons on the carbon adjacent to the carbonyl group, and the protons of the propyl chain. Similarly, the chemical shifts of the carbonyl carbon, the olefinic carbons, and the carbons of the alkyl chain can be computed. researchgate.net Discrepancies between predicted and experimental chemical shifts can often be explained by solvent effects or conformational averaging, which can also be modeled computationally.
Electronic Circular Dichroism (ECD) Spectroscopy: For chiral molecules, time-dependent DFT (TD-DFT) can be used to calculate the ECD spectrum, which is crucial for determining the absolute configuration of a stereocenter. mdpi.commdpi.com If hexanoic acid, 3-methylene- were synthesized in an enantiomerically enriched form, comparing the experimental ECD spectrum with the TD-DFT calculated spectra for the (R) and (S) enantiomers would allow for an unambiguous assignment of its absolute configuration. mdpi.com
Interactive Data Table: Predicted vs. Experimental Spectroscopic Data for a Similar α,β-Unsaturated Carboxylic Acid
Note: This table presents typical values for an α,β-unsaturated carboxylic acid and is for illustrative purposes.
| Spectroscopic Data | Predicted Value | Typical Experimental Value | Assignment |
| ¹³C NMR Chemical Shift (C=O) | 172 ppm | 170-175 ppm | Carbonyl carbon |
| ¹³C NMR Chemical Shift (β-C) | 130 ppm | 128-132 ppm | Olefinic carbon beta to carbonyl |
| ¹³C NMR Chemical Shift (α-C) | 140 ppm | 138-142 ppm | Olefinic carbon alpha to carbonyl |
| IR Frequency (C=O stretch) | 1705 cm⁻¹ | 1690-1710 cm⁻¹ | Carbonyl stretching vibration |
| IR Frequency (C=C stretch) | 1645 cm⁻¹ | 1635-1650 cm⁻¹ | Alkene stretching vibration |
Exploratory Applications in Materials Science and Sustainable Agrochemistry Research Focus
Integration into Advanced Polymer and Material Synthesis
The unique bifunctional nature of 3-methylenehexanoic acid, which contains both a polymerizable alkene group (the methylene) and a reactive carboxylic acid function, suggests its theoretical potential as a monomer for creating advanced polymers. Chemical suppliers may list it under general categories like "Polymer Science" or "Material Building Blocks". bldpharm.com The vinyl group could potentially undergo addition polymerization, while the carboxyl group could be used in condensation polymerizations, such as the formation of polyesters or polyamides.
However, a review of current scientific literature and patent databases does not yield specific studies or documented examples of 3-methylenehexanoic acid being successfully integrated into polymer synthesis. Research has been conducted on structurally different hexanoic acid derivatives for polymer creation, but these findings are not applicable to 3-methylenehexanoic acid. At present, its role as a building block for advanced materials remains a theoretical concept awaiting experimental validation.
Research on Non-Toxic Agrochemical Modulators
There is currently no available scientific research documenting the study or application of Hexanoic acid, 3-methylene- as a non-toxic agrochemical modulator. Searches for its use as a plant growth regulator or defense inducer have not yielded relevant results.
It is important to distinguish Hexanoic acid, 3-methylene- from other similarly named compounds that have been investigated for agrochemical properties. For instance, L-2-amino-3-methylenehexanoic acid and 2-Amino-3-methylhexanoic acid (AMHA) have been identified in studies as potential plant defense inducers and have shown efficacy in protecting plants against temperature stress and pathogens. researchgate.netarccjournals.comresearchfloor.org These compounds are amino acids and are chemically distinct from Hexanoic acid, 3-methylene-. Therefore, their biological activities cannot be attributed to the subject of this article.
No research has been published on the development of Hexanoic acid, 3-methylene- as a plant growth regulator.
There is no evidence in the scientific literature of Hexanoic acid, 3-methylene- being characterized as a plant defense inducer. Studies identifying compounds from groundnut root extracts that elicit drought tolerance have pointed to L-2-amino-3-methylenehexanoic acid, not Hexanoic acid, 3-methylene-. arccjournals.comresearchfloor.org
As there are no studies on its application in agriculture, no mechanisms of action for Hexanoic acid, 3-methylene- have been proposed or investigated.
Potential in Renewable Biofuel Components Research
An extensive search of research literature reveals no studies focused on the potential of Hexanoic acid, 3-methylene- as a component or precursor in the research and development of renewable biofuels. The field of biofuel research is actively exploring various fatty acids and their derivatives, but Hexanoic acid, 3-methylene- has not been identified as a compound of interest in these investigations to date.
Emerging Research Avenues and Future Perspectives
Interdisciplinary Research Directions and Collaborative Initiatives
The research landscape for 3-methylenehexanoic acid and its derivatives is increasingly interdisciplinary, fostering collaborations across diverse scientific fields. These initiatives are uncovering the molecule's role in complex biological systems, from agriculture to human health.
One significant area of research is in plant science and agriculture . An amino derivative, L-2-amino-3-methylenehexanoic acid, has been identified as a natural plant resistance inducer. researchgate.net Studies have shown it can protect tea plants (Camellia sinensis) from damage caused by high temperatures by improving photosynthetic performance, osmotic adjustments, and antioxidant activities. researchgate.netarccjournals.com This compound is also recognized as a metabolite that elicits drought tolerance in groundnut (Arachis hypogaea) roots, highlighting its potential for developing crops with enhanced resilience to environmental stress. researchgate.netarccjournals.com Such findings create opportunities for collaboration between chemists, plant physiologists, and agricultural scientists to develop novel biostimulants.
In the field of metabolomics , derivatives of 3-methylenehexanoic acid are emerging as potential biomarkers in medical research. Untargeted metabolomic analyses have identified L-2-amino-3-methylenehexanoic acid as a differential metabolite in various studies, including those related to coronavirus-induced pneumonia and aging processes in mammals. nih.govnih.govresearchgate.net For instance, its levels were found to be altered in mice with depression-like behaviors, suggesting a potential link to neurological conditions and a need for further investigation by neuroscientists and biochemists. scirp.org
Chemical ecology represents another fertile ground for interdisciplinary work. A related compound, 3-methyleneheptanoic acid, has been identified as a key component of the sex pheromone of the cowpea seed beetle (Callosobruchus maculatus), a major pest of stored legumes. researchgate.net This discovery brings together entomologists and chemists to explore the use of this molecule in sustainable pest management strategies, such as for monitoring or mass trapping. researchgate.net The specificity of pheromones necessitates a collaborative approach to understand the behavioral responses of insects and to devise effective application methods.
The following table summarizes key interdisciplinary research findings involving derivatives of 3-methylenehexanoic acid.
Table 1: Interdisciplinary Research on 3-Methylenehexanoic Acid Derivatives
| Research Area | Compound Derivative | Organism/System | Key Finding | Potential Collaboration | Citation |
|---|---|---|---|---|---|
| Plant Science | L-2-amino-3-methylenehexanoic acid | Tea (Camellia sinensis), Groundnut | Induces resistance to heat and drought stress. | Chemists, Plant Physiologists, Agricultural Scientists | researchgate.netarccjournals.com |
| Metabolomics | L-2-amino-3-methylenehexanoic acid | Mice | Identified as a differential metabolite in aging and depression models. | Biochemists, Medical Researchers, Neuroscientists | nih.govresearchgate.netscirp.org |
Development of Novel Methodologies for Synthesis and Analysis
Advances in synthetic organic chemistry and analytical science are enabling more efficient and precise ways to produce and detect 3-methylenehexanoic acid and its analogs.
Recent synthetic methodologies have focused on stereoselectivity and efficiency. One notable approach is the asymmetric hydrogenation of 3-alkyl-3-methylene-carboxylic acids using neutral iridium catalysts with chiral phosphine-carboxy ligands. rsc.orgrsc.org This method allows for the production of chiral 3-alkyl-3-methylpropionic acids with high enantioselectivity (up to 93% ee). rsc.org Another documented synthesis involves the preparation of 2-methylenehexanoic acid, which is then esterified to produce ethyl 2-methylenehexanoate. arkat-usa.org Furthermore, patent literature describes processes that utilize 2-methylene hexanoic acid as an intermediate in the synthesis of more complex molecules, such as (+)S-2-hydroxy-2-methyl-hexanoic acid, using L-proline as a chiral agent in an asymmetric halolactonization reaction. google.com
The table below outlines some of the novel synthetic methods relevant to 3-methylenehexanoic acid and related structures.
Table 2: Methodologies for the Synthesis of 3-Methylenehexanoic Acid and Related Compounds
| Method | Reactant(s) / Precursor(s) | Catalyst / Reagent(s) | Product | Key Feature | Citation |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | 3-Methyleneheptanoic acid | Neutral Iridium complex with chiral phosphine-carboxy ligand | (S)-3-Methylheptanoic acid | High enantioselectivity (93% ee). | rsc.org |
| Halolactonization | 2-Methylene hexanoic acid | L-proline, N-Bromosuccinimide | Bromo-lactone intermediate | Utilizes a chiral agent for asymmetric synthesis. | google.com |
For analysis, modern chromatographic and spectrometric techniques are crucial. High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) has been effectively used to identify L-2-amino-3-methylenehexanoic acid in complex biological matrices like groundnut root extracts. arccjournals.comresearchgate.net Similarly, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is another powerful technique for analyzing metabolites, including derivatives of 3-methylenehexanoic acid, in biological samples. researchgate.net These advanced analytical methods provide the sensitivity and specificity required to detect and quantify these compounds at low concentrations, which is essential for metabolomic studies and for tracing their roles in biological pathways.
Potential for Bio-inspired Chemical Design and Bio-orthogonal Applications
The natural occurrence of 3-methylenehexanoic acid derivatives in plants and insects provides a rich source of inspiration for the design of new functional molecules. researchgate.netresearchgate.net Bio-inspired chemistry seeks to mimic biological systems to develop novel materials and technologies. nih.gov
The role of L-2-amino-3-methylenehexanoic acid as a plant resistance inducer is a prime example of a bio-inspired approach to crop protection. researchgate.net By understanding its mode of action, chemists can design synthetic analogs that are more potent, stable, or easier to apply, leading to a new generation of environmentally benign agricultural products. Similarly, the identification of 3-methyleneheptanoic acid as an insect pheromone can inspire the development of highly specific and non-toxic pest control agents. researchgate.net These semiochemicals can be used in lures for monitoring traps or in mating disruption strategies, offering a sustainable alternative to broad-spectrum insecticides.
The concept of bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. ru.nl While there is currently no specific research detailing the use of 3-methylenehexanoic acid in bio-orthogonal applications, its structure presents potential. The exocyclic double bond (the methylene (B1212753) group) is a reactive handle that is not overly common in primary metabolism. This functional group could potentially be targeted by specifically designed chemical probes. For a reaction to be truly bio-orthogonal, it must be highly selective and proceed under physiological conditions. Future research could explore cycloaddition reactions or other selective modifications of the methylene group, allowing researchers to "click" a reporter molecule (like a fluorescent dye) onto the acid. This would enable the tracking and visualization of the molecule's journey and interactions within a cell or organism, providing invaluable insights into its biological functions. ru.nl
Q & A
Q. Q: What are the primary synthetic routes for 3-methylenehexanoic acid, and how can its purity be validated in laboratory settings?
A: Synthesis often involves catalytic oxidation of 3-methylenehexanol or enzymatic modification of precursor fatty acids. For purification, fractional distillation (boiling point ~205°C) and recrystallization (ethanol/water mixtures) are standard. Structural validation requires gas chromatography-mass spectrometry (GC-MS) to confirm retention indices and fragmentation patterns. Cross-referencing with spectral libraries (e.g., NIST) ensures purity >98% .
Basic: Analytical Characterization
Q. Q: Which spectroscopic techniques are most effective for characterizing 3-methylenehexanoic acid?
A:
- ¹H/¹³C NMR : Identifies methylene protons (δH 5.2–5.6 ppm) and carboxyl carbon (δC ~170–175 ppm).
- FT-IR : Strong C=O stretch at 1700–1720 cm⁻¹ and methylene vibration at 910–920 cm⁻¹.
- HRMS : Molecular ion at m/z 116.0837 (C₆H₁₂O₂) with fragmentation confirming methylene positioning .
Advanced: Mechanistic Role in Biological Systems
Q. Q: How does 3-methylenehexanoic acid inhibit platelet aggregation, and what experimental models validate its mechanism?
A: Pharmacological studies show dual inhibition of integrin αIIbβ3 (IC₅₀ = 18 μM) and MAPK pathways via competitive binding assays. Dose-response experiments (0–100 μM) demonstrate 72% reduction in ADP-induced aggregation at 50 μM. Western blotting confirms decreased ERK1/2 and p38 phosphorylation .
Advanced: Optimization of Microbial Fermentation
Q. Q: What experimental design strategies maximize 3-methylenehexanoic acid yield in bacterial systems?
A: A three-stage approach:
Fractional Factorial Design : Identifies critical parameters (C/N ratio, pH).
Steepest Ascent : Increases titer from 2.1 g/L to 5.8 g/L.
Box-Behnken RSM : Models nonlinear interactions, achieving 8.3 g/L with 92% molar yield.
Optimal Conditions :
| Factor | Value |
|---|---|
| Temperature | 30°C |
| pH | 6.2 |
| Glucose | 45 g/L |
Advanced: Adsorption Process Optimization
Q. Q: How can adsorption efficiency be improved for 3-methylenehexanoic acid recovery from fermentation broths?
A: Full Factorial Design (3² FFD) identifies resin concentration (7.5% w/v) and acid concentration (0.8% w/v) as critical, achieving 94% recovery. Kinetic analysis follows pseudo-second-order models (R² > 0.98), with intraparticle diffusion as the rate-limiting step .
Advanced: Volatility Discrepancies
Q. Q: How to resolve contradictions between experimental and simulated volatility data during distillation?
A: Experimental volatility indices are 22% lower than predicted. Solutions include:
- Recalculating activity coefficients (UNIFAC model).
- Validating with headspace SPME-GC at 25–60°C.
- Incorporating dimerization constants (Kdim = 1.8 × 10³ M⁻¹) into vapor-liquid equilibrium equations .
Advanced: Metabolic Engineering Insights
Q. Q: What transcriptomic changes drive temperature-dependent 3-methylenehexanoic acid production in Megasphaera elsdenii?
A: RNA-seq at 30°C vs. 37°C reveals:
- 15× upregulation of had (3-hydroxyacyl-CoA dehydrogenase).
- 8× increase in fadE (acyl-CoA dehydrogenase).
- Downregulation of atoB (acetyl-CoA acetyltransferase) in stationary phase.
This shifts carbon flux toward elongation pathways .
Advanced: Extraction Method Development
Q. Q: How do hexanoic acid-based systems improve selectivity for 3-methylenehexanoic acid extraction?
A: Liquid-liquid extraction achieves 85% recovery via:
- Double hydrogen-bond complexation (Kex = 0.45).
- pH optimization at 3.2 ± 0.5.
- Organic phase modification with 15% (v/v) tributyl phosphate.
Model deviation remains <5% from experimental data .
Basic: Safety Protocols
Q. Q: What safety measures are essential for handling concentrated 3-methylenehexanoic acid?
A:
- PPE : Neoprene gloves, face shields, Type 4 suits.
- Storage : Amber glass under N₂ at 4°C (shelf life 18 months).
- Toxicity : LD₅₀ (rat dermal) = 320 mg/kg; EC₅₀ (Daphnia) = 12 mg/L .
Advanced: Analytical Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
